Product packaging for 5-Ethyl-2-methoxyacetophenone(Cat. No.:CAS No. 29643-54-7)

5-Ethyl-2-methoxyacetophenone

Cat. No.: B1607833
CAS No.: 29643-54-7
M. Wt: 178.23 g/mol
InChI Key: SCUDFCWZFYZEAA-UHFFFAOYSA-N
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Description

Contextualization of Acetophenone (B1666503) Derivatives in Modern Organic Chemistry

Acetophenone and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a methyl ketone group. researchgate.net They serve as fundamental building blocks in organic synthesis due to their versatile reactivity. researchgate.net The ketone functional group allows for a wide range of chemical transformations, including nucleophilic addition, reduction, and condensation reactions. These compounds are often utilized as starting materials or key intermediates in the synthesis of more complex molecules, including a variety of heterocyclic compounds. researchgate.netlew.ro

In modern organic chemistry, acetophenone derivatives are instrumental in the development of new synthetic methodologies. For instance, they are common substrates in reactions like α-functionalization, such as α-bromination and α-fluorination, to introduce new functional groups that can be further elaborated. nih.govorganic-chemistry.org Recent advancements have also focused on more environmentally friendly and efficient synthesis methods for acetophenone derivatives, such as ultrasound-assisted reactions and the use of hypervalent iodine reagents. lew.roorganic-chemistry.org Furthermore, their application extends to the synthesis of polymers and as photo-oxidants in certain polymerization processes. researchgate.net

Significance of Methoxylated and Ethylated Aromatic Ketones in Chemical Synthesis and Biological Studies

The presence of methoxy (B1213986) (–OCH3) and ethyl (–CH2CH3) groups on an aromatic ketone scaffold significantly influences its chemical and biological properties. The methoxy group, being an electron-donating group, can affect the reactivity of the aromatic ring in electrophilic substitution reactions. evitachem.com Its presence is crucial in directing the position of incoming substituents and can modulate the electronic properties of the entire molecule. evitachem.com Methoxylated aromatic ketones are key precursors in the synthesis of various natural products and pharmacologically active compounds. chemicalbook.compharmaffiliates.com For example, they are used to synthesize chalcones, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties. chemicalbook.comresearchgate.net

The ethyl group, an alkyl substituent, also influences the molecule's properties, primarily through steric and electronic effects. It can impact the molecule's solubility and its interaction with biological targets. Ethylated aromatic compounds are found in various natural and synthetic molecules with applications in pharmaceuticals and agrochemicals. ontosight.ai The combination of both methoxy and ethyl groups on an aromatic ketone creates a unique chemical entity with specific reactivity and potential for biological activity, making it a valuable target for synthesis and investigation.

Research Landscape and Emerging Trends Pertaining to 5-Ethyl-2-methoxyacetophenone

This compound is a specific aromatic ketone that has garnered interest in chemical research. Its structure, featuring an ethyl group at the 5-position and a methoxy group at the 2-position of the acetophenone core, makes it a valuable intermediate in organic synthesis.

One of the primary applications of this compound is as a starting material for the synthesis of more complex molecules. For example, it is used in nitration reactions to produce 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone. evitachem.com This nitro derivative serves as an intermediate in the synthesis of other compounds with potential biological activities. evitachem.com The reactivity of this compound is influenced by its functional groups. The methoxy group activates the aromatic ring towards electrophilic substitution, while the ketone moiety allows for reactions at the carbonyl group and the adjacent methyl group. evitachem.com

Emerging research trends focus on exploring the synthetic utility of this compound and its derivatives. This includes their use in the development of novel compounds for biological screening and as building blocks for materials science applications. The specific substitution pattern of this compound provides a unique template for creating diverse molecular architectures.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 29643-54-7 alfa-chemistry.com
Molecular Formula C11H14O2 alfa-chemistry.comuni.lu
Molecular Weight 178.23 g/mol alfa-chemistry.comoakwoodchemical.com
IUPAC Name 1-(5-ethyl-2-methoxyphenyl)ethanone alfa-chemistry.comuni.lu
SMILES CCC1=CC(=C(C=C1)OC)C(=O)C alfa-chemistry.comuni.lu
InChI Key SCUDFCWZFYZEAA-UHFFFAOYSA-N alfa-chemistry.comuni.lu

Related Research on Substituted Acetophenones

Research on structurally related acetophenones provides further insight into the potential applications and reactivity of this compound. For instance, studies on the bioreduction of substituted acetophenones have shown that the nature of the substituent significantly affects the reaction rates and product yields. rsc.org Electron-donating groups like a methoxy group have been observed to reduce the reaction rate in certain biocatalytic reductions. rsc.org

Furthermore, various synthetic methods are continually being developed for the preparation and modification of acetophenone derivatives. These include Friedel-Crafts acylation, a fundamental method for synthesizing aromatic ketones, and more recent advancements in photocatalysis and electrochemical synthesis. google.comacs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1607833 5-Ethyl-2-methoxyacetophenone CAS No. 29643-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-9-5-6-11(13-3)10(7-9)8(2)12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUDFCWZFYZEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374530
Record name 5-Ethyl-2-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29643-54-7
Record name 5-Ethyl-2-methoxyacetophenone
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URL https://comptox.epa.gov/dashboard/DTXSID40374530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29643-54-7
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Synthetic Methodologies for 5 Ethyl 2 Methoxyacetophenone and Its Analogues

Classical and Contemporary Approaches to Substituted Acetophenones

Traditional methods for synthesizing aryl alkyl ketones have been refined over the years, while new techniques continue to be developed. These methods offer a versatile toolkit for the organic chemist.

Friedel-Crafts Acylation Strategies for Aryl Alkyl Ketones

The Friedel-Crafts acylation is a fundamental reaction for forming aryl ketones. byjus.comsigmaaldrich.com It involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comtamu.edu The reaction proceeds through an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion is generated and subsequently attacks the aromatic ring. byjus.com

For the synthesis of 5-Ethyl-2-methoxyacetophenone, a suitable starting material would be 4-ethylanisole. The acylation of anisole (B1667542) itself has been a subject of study, demonstrating the influence of the methoxy (B1213986) group on the reaction's regioselectivity. tamu.edu The reaction of anisole with acetyl chloride and a Lewis acid catalyst like aluminum chloride typically yields a monoacylated product. tamu.edu The conditions for such reactions, including the choice of solvent and reaction temperature, are critical for achieving high yields and selectivity. tamu.edunih.gov

Table 1: Examples of Friedel-Crafts Acylation Conditions

Acylating AgentCatalystSolventTemperatureReference
Acetyl chlorideAlCl₃DichloromethaneCooled tamu.edu
Benzoic anhydrideMetal triflatesDeep Eutectic Solvent100 °C (Microwave) nih.govacs.org

This table provides a general overview of conditions and is not specific to the synthesis of this compound.

Claisen Condensation as a Key Transformation in Methoxyacetophenone Synthesis

The Claisen condensation is another powerful tool in the synthetic chemist's arsenal, primarily used for the formation of β-keto esters from two equivalents of an ester in the presence of a base. masterorganicchemistry.com An intramolecular version of this reaction is known as the Dieckmann condensation, which is effective in forming five- or six-membered rings. masterorganicchemistry.comfiveable.mejove.comvanderbilt.edu

While the classical Claisen condensation involves two ester molecules, a mixed Claisen condensation can occur between an ester and a ketone. This variation is particularly relevant for the synthesis of 1,3-diketones. For instance, 4'-methoxyacetophenone (B371526) can undergo Claisen condensation with an appropriate ester to yield a diketone intermediate. researchgate.net This diketone can then be further modified to produce various heterocyclic compounds. researchgate.net The reaction of 4-methoxyacetophenone with ethyl trifluoroacetate (B77799) in the presence of sodium hydride is a documented example of this approach. researchgate.net Similarly, chalcones can be synthesized via the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone (B1666503) with a benzaldehyde. wisdomlib.orgrasayanjournal.co.injocpr.comscitepress.orgresearchgate.netugm.ac.id

Electrophilic Nitration Reactions on this compound Scaffolds

The nitration of acetophenones is a classic example of electrophilic aromatic substitution. automate.video The acetyl group is a deactivating, meta-directing group, meaning that in the nitration of acetophenone, the major product is m-nitroacetophenone. automate.videorsc.org The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. automate.video

However, the directing effects in polysubstituted aromatic rings, such as in this compound, are more complex. The activating, ortho-, para-directing methoxy group and the activating, ortho-, para-directing ethyl group will compete with the deactivating, meta-directing acetyl group. Studies on the nitration of electron-rich disubstituted acetophenones have shown that the reaction can lead to a mixture of products, including those resulting from ipso substitution, where a substituent other than hydrogen is replaced by the nitro group. researchgate.net The specific conditions of the nitration, including the nitrating agent and temperature, can significantly influence the product distribution. researchgate.netgoogle.comgoogle.com

Table 2: Nitration of an Electron-Rich Acetophenone Derivative

MethodReagentsTemperatureMajor Product TypeReference
AHNO₃, H₂SO₄0°CConventional Nitration researchgate.net
BHNO₃, Ac₂O-40°CConventional & Ipso researchgate.net
DClaycopCH₂Cl₂Ipso Nitration researchgate.net

This table is a generalized representation based on the nitration of a model compound and does not represent this compound directly.

Innovative Synthetic Protocols for Enhanced Efficacy and Selectivity

Modern synthetic chemistry increasingly focuses on developing methods that are not only effective but also efficient and environmentally benign.

Microwave-Assisted Organic Synthesis of Acetophenone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical reactions. chemicaljournals.comrsc.orgajgreenchem.comrasayanjournal.co.inresearchgate.net The primary advantage of using microwave irradiation is the rapid and uniform heating of the reaction mixture, which often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. chemicaljournals.comrasayanjournal.co.inresearchgate.netresearchpublish.com

This technology has been successfully applied to various reactions for synthesizing acetophenone derivatives, including condensation reactions and the formation of ketals. researchgate.netresearchgate.netscispace.comumich.edumdpi.comugm.ac.id For example, the Claisen-Schmidt condensation to form chalcones can be achieved in minutes under microwave irradiation, often in solvent-free conditions, which enhances the green credentials of the synthesis. chemicaljournals.comresearchpublish.com The synthesis of β-acetamido ketones from acetophenones has also been shown to be highly efficient under microwave conditions. at.ua

Table 3: Comparison of Conventional vs. Microwave-Assisted Chalcone (B49325) Synthesis

MethodReaction TimeYieldReference
Conventional Heating1-2 hoursModerate researchgate.net
Microwave Irradiation60-120 seconds90-98% researchgate.net

One-Pot Reaction Sequences in the Production of Related Methoxyacetophenones

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. core.ac.uknih.gov These processes, also known as tandem or domino reactions, are highly sought after in modern organic synthesis. rsc.orgsioc-journal.cnnih.govresearchgate.netrsc.org

Several one-pot methodologies have been developed for the synthesis of complex molecules starting from simple acetophenones. For example, the synthesis of β-acetamido ketones can be achieved in a one-pot, three-component reaction involving an aldehyde, an acetophenone, and acetonitrile (B52724) in the presence of a catalyst. core.ac.uknih.govsioc-journal.cnorganic-chemistry.org Similarly, the synthesis of highly substituted N-fused imidazoles has been accomplished through a one-pot, three-component tandem reaction of acetophenones, arylaldehydes, and 2-aminopyridines. researchgate.net These methods streamline the synthetic process and provide rapid access to a diverse range of compounds. mdpi.comrsc.org

Enantioselective Synthesis and Stereocontrol in Acetophenone Chemistry

The enantioselective reduction of prochiral ketones, such as this compound and its analogues, into chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. The control of stereochemistry in these reactions is paramount, and several highly effective methodologies have been developed. These primarily include biocatalytic reductions, stoichiometric and catalytic reductions using chiral metal hydrides, and catalytic asymmetric transfer hydrogenation. The choice of method often depends on the substitution pattern of the acetophenone, as electronic and steric factors can significantly influence both the reaction rate and the degree of enantioselectivity. ftb.com.hrrsc.org

Biocatalytic and Microbial Reductions

Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers an environmentally benign route to chiral alcohols. rcsi.science Organisms like Saccharomyces cerevisiae (Baker's yeast), Rhodotorula glutinis, and bacteria such as Lactobacillus brevis contain alcohol dehydrogenases (ADHs) that can reduce acetophenones with high enantioselectivity. ftb.com.hrrsc.orgnih.gov

The stereochemical outcome of these bioreductions is often governed by Prelog's rule, which predicts that the hydride will be delivered to the re-face of the carbonyl, yielding the (S)-alcohol, assuming the aryl group is sterically larger than the methyl group. ftb.com.hr However, some microorganisms possess dehydrogenases that deliver the hydride to the si-face, leading to the (R)-alcohol. ftb.com.hr

Microorganism/EnzymeSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)Reference
Rhodotorula glutinisAcetophenone(S)>99% nih.gov
Baker's YeastAcetophenone(S)High nih.gov
ADH from Lactobacillus brevisp-Methoxyacetophenone(S)>99% rsc.org
ADH from Thermoanaerobacter sp.p-Chloroacetophenone(R)>99% rsc.org

Chiral Catalyst-Controlled Reductions

Corey-Bakshi-Shibata (CBS) Reduction

The reduction of ketones using borane (B79455) (BH₃) catalyzed by chiral oxazaborolidines, known as the CBS reduction, is a highly reliable method for producing chiral alcohols with exceptional stereocontrol. researchgate.netacs.org The catalyst, typically derived from a chiral amino alcohol like (1R, 2S)-ephedrine or proline, coordinates with both the borane and the ketone's carbonyl oxygen. researchgate.netsioc-journal.cn This ternary complex creates a rigid, six-membered, chair-like transition state that forces the hydride transfer from the borane to occur on a specific face of the ketone, leading to high enantioselectivity. researchgate.net The stereochemical outcome can be accurately predicted based on which enantiomer of the catalyst is used.

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)Reference
Oxazaborolidine/(1R, 2S)-epherdrine-BH₃Acetophenone(R)up to 72.4% sioc-journal.cn
Proline-derived Oxazaborolidine-BH₃Acetophenone(S)High researchgate.net

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of aromatic ketones. acs.org This technique typically employs ruthenium (Ru) or rhodium (Rh) complexes with chiral ligands, using a simple hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. acs.orgdiva-portal.org

Pioneering work by Noyori and others demonstrated that complexes of [RuCl₂(arene)]₂ with chiral N-tosylated diamine ligands, such as (1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN), are exceptionally effective. acs.org These reactions can be run in organic solvents or even in water, open to the air, making the process operationally simple. acs.org The catalyst facilitates the transfer of hydrogen from the donor to the ketone with high enantiofacial discrimination. The reaction is highly versatile, tolerating a wide range of functional groups on the acetophenone substrate. For instance, ketones with methoxy, chloro, and cyano substituents can be reduced to their corresponding alcohols with excellent yields and enantioselectivities. acs.org

More recently, manganese-based catalysts with chiral PNP pincer ligands have been developed for the asymmetric hydrogenation of ketones, offering a more earth-abundant metal alternative to ruthenium. dicp.ac.cn These catalysts have shown high activity and selectivity for a variety of aromatic and aliphatic ketones. dicp.ac.cn

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)YieldReference
Ru(II)/(S,S)-TsDPEN / HCOOH:NEt₃Acetophenone(S)97%95% acs.org
Ru(II)/(S,S)-TsDPEN / iso-PrOHp-Methoxyacetophenone(S)97%High acs.org
[MnBr(CO)₅]/Chiral PNP Pincer Ligand / H₂4-Methoxyacetophenone(R)85:15 e.r.>99% dicp.ac.cn
Ru/(R)-BINAN-(R)'-Py / H₂Acetophenone(R)>99%99% scispace.com

Chemical Reactivity and Mechanistic Insights of 5 Ethyl 2 Methoxyacetophenone

Reactivity of the Aromatic Ring System in 5-Ethyl-2-methoxyacetophenone

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the 2-methoxy group, the 5-ethyl group, and the 1-acetyl group. In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. byjus.com The rate and regioselectivity of this attack are dictated by the combined influence of the existing substituents. masterorganicchemistry.com

The methoxy (B1213986) group (-OCH₃) at the C2 position is a powerful activating group and an ortho, para-director. Its activating nature stems from the lone pairs on the oxygen atom, which can be donated to the aromatic ring through resonance, thereby increasing the ring's nucleophilicity and stabilizing the carbocation intermediate (also known as an arenium ion or sigma complex). scribd.comwikipedia.org The ethyl group (-CH₂CH₃) at the C5 position is a weak activating group, also directing incoming electrophiles to the ortho and para positions through an inductive effect. Conversely, the acetyl group (-COCH₃) at the C1 position is a deactivating group and a meta-director. study.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. scribd.com

Considering these combined effects, the C3 and C4 positions are the most activated and sterically accessible for electrophilic attack. The strong activating effect of the methoxy group, directing to C3, and the combined activating effects of the methoxy and ethyl groups directing to C4, make these the primary sites of reaction in electrophilic aromatic substitutions like nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

Functional Group Transformations of the Acetyl and Methoxy Moieties

The acetyl and methoxy groups of this compound are the primary sites for functional group transformations. These reactions allow for the synthesis of a wide range of derivatives. solubilityofthings.commit.edu

The acetyl group, a ketone, is highly reactive. study.com Its carbonyl carbon is electrophilic and can be attacked by nucleophiles. pearson.com A fundamental transformation is the reduction of the acetyl group to a secondary alcohol, forming 1-(5-ethyl-2-methoxyphenyl)ethanol. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. solubilityofthings.com The acetyl group's α-protons are acidic and can be removed by a base to form an enolate intermediate. This enolate is a powerful nucleophile and can participate in reactions such as aldol (B89426) condensations and alkylations. stackexchange.com Furthermore, the acetyl group can react with primary amines in an acid-catalyzed reaction to form imines (Schiff bases). pearson.com It can also be converted into enamino ketones by reacting with N,N-dimethylformamide dimethylacetal (DMFDMA). mdpi.com

The methoxy group is an ether, which is generally less reactive than the acetyl group. Cleavage of the aryl-ether bond is typically challenging and requires harsh conditions, such as strong acids like hydrobromic acid (HBr). However, this moiety plays a crucial role electronically, activating the aromatic ring as discussed previously. wikipedia.org In metabolic studies of related compounds, biotransformations can occur, including O-demethylation catalyzed by enzymes like cytochrome P450, which would convert the methoxy group into a hydroxyl group. researchgate.net

Catalytic Reaction Studies Involving Acetophenone (B1666503) Compounds

Catalytic reactions are essential for the selective transformation of acetophenone and its derivatives. researchgate.net Research has focused extensively on hydrogenation and dehydrogenation processes, which are critical for producing valuable chemicals like 1-phenylethanol (B42297) and styrene (B11656). unl.edu.ar

Asymmetric transfer hydrogenation (ATH) is a key method for reducing acetophenones to chiral alcohols, which are important pharmaceutical intermediates. researchgate.net This process typically uses a hydrogen donor, such as isopropanol (B130326), in the presence of a transition metal catalyst. acs.org Detailed mechanistic studies have been conducted on catalysts based on iron, ruthenium, and manganese. acs.orgrug.nlrsc.org

Dehydrogenation is the reverse of hydrogenation, converting alcohols back to ketones. Acceptorless dehydrogenation, where hydrogen gas is the only byproduct, is a green chemistry approach. researchgate.net Studies have shown that manganese complexes, for example, can effectively catalyze the dehydrogenation of benzyl (B1604629) alcohol. rsc.org The reaction dynamics are influenced by factors such as temperature, catalyst loading, and the presence of a base. Palladium on carbon (Pd/C) has also been demonstrated as an effective heterogeneous catalyst for the acceptorless dehydrogenation of alcohols. researchgate.net The reaction can be part of a tandem process; for example, the conversion of acetophenone to styrene involves an initial hydrogenation to 1-phenylethanol, followed by a dehydration step. unl.edu.ar

The design of the catalyst is critical for achieving high activity, selectivity, and enantioselectivity in acetophenone transformations. acs.org This includes the choice of the metal center, the structure of the organic ligands, and the nature of the support material for heterogeneous catalysts.

For homogeneous catalysts, the ligand structure is paramount. Chiral ligands, such as amino-alcohols or diphosphines, are used to create an asymmetric environment around the metal center, leading to the preferential formation of one enantiomer of the alcohol product in ATH reactions. researchgate.netrug.nl Theoretical studies have shown that noncovalent interactions, such as π-π stacking between the substrate and the ligand, are crucial for stabilizing the favored transition state and achieving high stereoselectivity. rsc.org

For heterogeneous catalysts, the support material can significantly influence performance. For example, using porous organic polymers (POPs) as a support for palladium nanoparticles enhances catalytic activity in acetophenone hydrogenation. dtu.dk The high surface area and the presence of functional groups (like hydroxyl groups) in the POP framework can modulate the electronic properties of the metal and facilitate reaction steps. dtu.dk Similarly, in Cu-Zn-Al catalysts used for transfer hydrogenation, the addition of zinc alters the catalyst's morphology and the valence state of the active copper species, leading to improved selectivity for 1-phenylethanol. acs.org

Table 1: Comparison of Catalytic Systems for Acetophenone Hydrogenation

Catalyst SystemReaction TypeKey FindingsReference
Iron(II) Complex with PNNP LigandAsymmetric Transfer HydrogenationActivation involves partial ligand reduction; ketone reduction is the rate-determining step. acs.org
Ruthenium with Chiral Amino-alcohol LigandAsymmetric Transfer HydrogenationFollows Noyori-type outer-sphere mechanism; reaction is an equilibrium process with reactant and product inhibition. rug.nl
Manganese(I)-NNS ComplexAsymmetric Transfer HydrogenationHydrogen transfer is a concerted, asynchronous process; stereoselectivity arises from noncovalent interactions. rsc.org
Cu-Zn-Al Co-precipitated CatalystCatalytic Transfer HydrogenationZn addition improves Cu dispersion and modifies the Cu⁺/Cu⁰ ratio, enhancing selectivity to 1-phenylethanol. acs.org
Pd Nanoparticles on Porous Organic Polymer (Pd@Ph-POP)HydrodeoxygenationThe POP support modulates the electronic properties of Pd and facilitates the dehydration of the intermediate alcohol. dtu.dk

Identification and Analysis of Reactive Intermediates in this compound Reactions

The identification of reactive intermediates is crucial for understanding the detailed mechanisms of reactions involving acetophenones. researchgate.net In electrophilic aromatic substitution, the key intermediate is the arenium ion (sigma complex), a resonance-stabilized carbocation formed when the electrophile attacks the benzene ring. libretexts.org The stability of this intermediate determines the reaction rate and regioselectivity.

In transformations involving the acetyl group, enolates are critical reactive intermediates. stackexchange.com Generated by deprotonation of the α-carbon, enolates are nucleophilic at the carbon and can be trapped or reacted with various electrophiles. The enol form of acetophenone itself has been generated photochemically and its rate of ketonization studied. researchgate.net

During catalytic cycles, several types of intermediates are formed. In transfer hydrogenation, metal-hydride and metal-amido complexes are the key catalytically active species that transfer hydrogen to the ketone. acs.orgrsc.org Spectroscopic and kinetic studies provide evidence for these transient species. For instance, an ene-amido iron complex has been proposed as an intermediate during the activation phase of an iron-catalyzed ATH reaction. acs.org In some photocatalytic reactions, radical intermediates can be generated. For example, acetophenone can be converted to a silyl (B83357) enol ether, which then undergoes a visible light-induced radical trifluoromethylation to produce a trifluoromethylated ketone intermediate before subsequent reduction. acs.org

Derivatives of 5 Ethyl 2 Methoxyacetophenone: Synthesis and Structure Activity Relationships

Design and Synthesis of Novel Acetophenone-Based Chemical Entities

The synthesis of novel chemical entities based on the 5-Ethyl-2-methoxyacetophenone core primarily involves modifications of the acetyl group. A prominent and widely utilized method for this purpose is the Claisen-Schmidt condensation. nih.govugm.ac.id This reaction facilitates the creation of chalcones, or benzylideneacetophenones, which are α,β-unsaturated ketones known for their diverse biological activities. nih.gov

The general synthetic scheme involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted aromatic aldehyde. In this context, this compound serves as the ketone component. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH), in an alcoholic solvent like ethanol. ugm.ac.id The base deprotonates the α-carbon of the acetyl group, forming a reactive enolate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in an aldol (B89426) addition reaction. The subsequent dehydration of the aldol adduct yields the final chalcone (B49325) derivative.

General Reaction Scheme for Chalcone Synthesis: Reactant 1: this compound Reactant 2: Substituted Benzaldehyde (R-C₆H₄-CHO) Catalyst: Base (e.g., NaOH) Product: 1-(5-ethyl-2-methoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone derivative)

By varying the 'R' group on the benzaldehyde, a library of diverse chalcone analogues can be generated for subsequent biological evaluation.

Elucidation of Structure-Activity Relationships (SAR) for Substituted Acetophenones

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. sumathipublications.com By making systematic changes to a molecule's structure and observing the corresponding impact on its activity, researchers can identify key chemical features responsible for its pharmacological action. monash.eduyoutube.com This understanding is crucial for optimizing lead compounds into potent and selective drug candidates.

For derivatives of acetophenone, specifically benzylideneacetophenones (chalcones), SAR studies have revealed critical insights. Research has demonstrated that the nature and position of substituents on both the acetophenone ring (Ring A) and the benzaldehyde-derived ring (Ring B) significantly modulate biological activity. nih.gov

A key finding is that the presence of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃), ethoxy (-OCH₂CH₃), and amino (-NH₂) groups, particularly at the para-position of the aromatic rings, tends to enhance certain biological activities. nih.gov For instance, studies on a series of benzylideneacetophenones showed that compounds with electron-donating substituents exhibited potent anti-inflammatory, antioxidant, and antiulcer properties. nih.gov Conversely, other studies have shown that the introduction of certain groups can decrease activity. For example, in one study on cytotoxic activity against cancer cell lines, the addition of methyl and methoxy groups to the chalcone structure resulted in a decrease in potency compared to the unsubstituted parent chalcone. ugm.ac.id

Table 1: SAR Findings for Substituted Acetophenone Derivatives

Structural ModificationObserved Effect on Biological ActivityExample Activity ProfileReference
Addition of electron-donating groups (e.g., -OCH₃, -NH₂) at the para-position of the aromatic ringsEnhancement of activityAnti-inflammatory, Antioxidant, Antiulcer nih.gov
Introduction of a methyl (-CH₃) group on the acetophenone ringDecrease in activityCytotoxic (in a specific chalcone series) ugm.ac.id
Introduction of a methoxy (-OCH₃) group on the acetophenone ringDecrease in activityCytotoxic (in a specific chalcone series) ugm.ac.id

Rational Design Principles for Tailored this compound Analogues in Medicinal Chemistry

Rational drug design leverages the insights gained from SAR studies to create new molecules with improved therapeutic profiles. scispace.com The goal is to make targeted, intelligent modifications to a lead structure, rather than relying on random screening, to enhance potency, improve selectivity, and optimize pharmacokinetic properties. sumathipublications.com

The SAR data for acetophenone derivatives provide a clear roadmap for the rational design of novel analogues based on the this compound scaffold. The design process is typically iterative:

Identify a Lead Compound: A derivative of this compound with promising, albeit non-optimal, biological activity is identified.

Analyze SAR Data: Existing SAR data (such as that in Table 1) is analyzed to understand which structural features are beneficial or detrimental to the desired activity. For instance, if enhanced anti-inflammatory activity is the goal, the introduction of electron-donating groups would be a logical starting point. nih.gov

Hypothesize and Design: Based on the SAR, medicinal chemists design a new set of analogues. For the this compound core, this could involve:

Modification of Ring B: Synthesizing a series of chalcones using benzaldehydes with various electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) to probe the electronic and steric requirements of the target receptor.

Modification of Ring A: While the core is this compound, further modifications could be explored, such as altering the length of the ethyl group to probe a hydrophobic pocket or replacing the methoxy group with other hydrogen bond acceptors/donors. drugdesign.org

Modification of the Linker: The α,β-unsaturated ketone linker in chalcones is a key pharmacophore. Its conformation and electronic properties can be modified to influence reactivity and receptor binding.

Synthesize and Test: The designed analogues are synthesized and subjected to biological assays to determine their activity.

Refine the SAR Model: The new data is used to refine and expand the SAR model, leading to a more sophisticated understanding of the molecular requirements for activity and guiding the next round of design.

By applying these principles, the this compound scaffold can be systematically optimized to produce tailored analogues with specific, enhanced pharmacological profiles for various therapeutic applications.

Biological and Pharmacological Activities of Acetophenone Derivatives

Anti-inflammatory Properties and Molecular Mechanisms

Acetophenone (B1666503) derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. Their ability to target key components of the inflammatory cascade has been demonstrated in various preclinical models.

A crucial mechanism underlying the anti-inflammatory effects of acetophenone derivatives is their ability to interfere with pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and enzymes that produce inflammatory mediators. nih.govresearchgate.net

For instance, the compound 2'-Hydroxy-5'-methoxyacetophenone (2H5M), isolated from seahorses, has been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated cells. nih.gov It effectively suppresses the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and inhibits the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Mechanistic studies revealed that 2H5M inhibits the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it was demonstrated to reduce the DNA binding activity of NF-κB, thereby downregulating the expression of its target inflammatory genes. nih.gov

Similarly, other acetophenone derivatives, such as benzylideneacetophenones, have been found to be potent anti-inflammatory agents by hindering inflammatory mediators and preventing the nuclear translocation of the NF-κB p65 subunit. researchgate.net Chalcones, which are biosynthetically derived from acetophenones, also exhibit anti-inflammatory properties by suppressing NF-κB activation. nih.gov One such chalcone (B49325), butein, has been found to block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, by inhibiting the IκB kinase (IKK) complex. nih.gov Another acetophenone derivative, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, also demonstrated potent anti-inflammatory properties by effectively inhibiting the release of prostaglandin E(2) (PGE(2)), another key inflammatory mediator. nih.gov

These findings underscore the potential of acetophenone derivatives as modulators of the NF-κB signaling pathway, offering a therapeutic strategy for inflammatory diseases.

Anticancer and Anti-proliferative Efficacy

The acetophenone scaffold is a valuable template in the design of novel anticancer agents. Derivatives of this compound have shown significant efficacy in inhibiting the growth of various cancer cells and inducing programmed cell death.

A significant body of research has demonstrated the cytotoxic effects of acetophenone derivatives against a range of human cancer cell lines. Chalcones derived from 2-hydroxy-4-methoxyacetophenone, for example, have exhibited potent growth-inhibitory activity against breast (MCF-7), colorectal (HT29), and lung (A549) cancer cell lines, with notable low toxicity towards non-cancerous cells. researcher.life

The primary mechanism for this anticancer activity is often the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a key goal of many cancer therapies. nih.gov Chalcone derivatives have been shown to elicit apoptosis in MCF-7 breast cancer cells by activating caspases, key enzymes in the apoptotic cascade, and increasing the levels of reactive oxygen species (ROS), which can trigger cell death. nih.gov Studies on other acetophenone-related structures, such as acetylacetone derivatives, have also confirmed their ability to induce apoptosis in breast cancer cells, as indicated by increased caspase-3 activity. nih.govresearchgate.net

Inhibitory Activity of Acetophenone Derivatives on Cancer Cell Lines
Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
2-hydroxy-4-methoxyacetophenone chalcone (LY-2)MCF-7 (Breast)4.61 researcher.life
2-hydroxy-4-methoxyacetophenone chalcone (LY-8)HT29 (Colorectal)7.00 researcher.life
2-hydroxy-4-methoxyacetophenone chalcone (LY-10)A549 (Lung)9.00 researcher.life
4'-methoxychalconeHeLa (Cervical)11.48 µg/mL ugm.ac.id
2′-Hydroxy-5′-methoxyacetophenonePA-1 (Ovarian)271 µg/mL researchgate.net

The anticancer effects of acetophenone derivatives are often linked to their ability to modulate specific signaling pathways that are dysregulated in cancer. nih.gov These pathways, known as oncogenic pathways, control cell proliferation, survival, and metastasis.

The NF-κB and STAT3 signaling pathways, which are often constitutively active in cancer cells and contribute to tumor growth and survival, have been identified as key targets. mdpi.com Synthetic chalcone thio-derivatives have been shown to inhibit the activity of the main transcription factors of these pathways, leading to changes in the expression of their target genes and inducing pro-apoptotic processes in hepatocellular carcinoma cells. mdpi.com

Other critical pathways in cancer development include the PI3K/AKT/mTOR and the receptor tyrosine kinase (RTK)-RAS pathways. biotech-asia.orgdrugtargetreview.com The PI3K/AKT/mTOR pathway is one of the most frequently altered cascades in human cancers, regulating cell growth, survival, and metabolism. biotech-asia.org While direct evidence linking 5-Ethyl-2-methoxyacetophenone to these pathways is not yet available, the broad activity of acetophenone derivatives suggests that targeting these and other key oncogenic pathways is a plausible mechanism for their anticancer effects.

Antimicrobial and Antifungal Spectrum of Activity

Acetophenone derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

The antibacterial efficacy of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that certain acetophenone derivatives are active against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Salmonella typhi, Enterobacter aerogenes, and Proteus vulgaris (Gram-negative). nih.govresearchgate.net Schiff bases derived from acetophenone have also been noted to exhibit greater activity against Gram-positive bacteria and fungi compared to Gram-negative strains. niscpr.res.in

The antifungal properties of acetophenone derivatives are also well-documented. They have shown inhibitory effects against a range of fungi, including plant pathogens and human opportunistic pathogens. nih.govrsc.org For example, certain derivatives have been found to be effective against yeast-like fungi such as Candida albicans, C. parapsilosis, and C. pseudotropicalis, as well as molds like Trichophyton rubrum and T. mentagrophytes. thieme-connect.comnih.gov The proposed mechanism for their antifungal action is thought to involve targeting the fungal cell wall. researchgate.net

Antifungal Activity of Acetophenone Derivatives (MIC in µg/mL)
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Triazolylacetophenone (A16)Candida albicans62.5 nih.gov
Triazolylacetophenone (A16)Candida parapsilosis62.5 nih.gov
Mannich Base (Compound 3)Trichophyton rubrum2-128 thieme-connect.com
Mannich Base (Compound 4)Saccharomyces cerevisiae2-128 thieme-connect.com
Mannich Base (Compound 8)Microsporum canis2-128 thieme-connect.com

Enzyme Inhibition Profiles and Therapeutic Implications

Acetophenone derivatives have been identified as inhibitors of various enzymes that are implicated in a range of diseases. This enzyme-inhibitory activity opens up further avenues for their therapeutic application.

Studies have shown that certain acetophenone derivatives can effectively inhibit metabolic enzymes such as α-glycosidase, which is involved in carbohydrate digestion. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. The same study also reported inhibitory activity against human carbonic anhydrases I and II (implicated in glaucoma), acetylcholinesterase (a target for Alzheimer's disease therapy), and tyrosinase (involved in skin pigmentation). nih.gov

Furthermore, 2′-Hydroxy-4′,5′-dimethoxyacetophenone has been reported to inhibit aldose reductase, an enzyme linked to diabetic complications, and collagenase, which is involved in tissue degradation. researchgate.net The ability of these compounds to interact with and inhibit the activity of specific enzymes highlights their potential for the development of targeted therapies for a variety of conditions.

Enzyme Inhibition by Acetophenone Derivatives
EnzymeInhibitory Acetophenone DerivativesActivity (Ki or IC50)Therapeutic ImplicationReference
α-GlycosidaseDerivatives 1-6Ki: 167.98 - 304.36 µMDiabetes nih.gov
Acetylcholinesterase (AChE)Derivatives 1-6Ki: 71.34 - 143.75 µMAlzheimer's Disease nih.gov
Carbonic Anhydrase I (hCA I)Derivatives 1-6Ki: 555.76 - 1043.66 µMGlaucoma, Epilepsy nih.gov
Carbonic Anhydrase II (hCA II)Derivatives 1-6Ki: 598.63 - 945.76 µMGlaucoma, Epilepsy nih.gov
TyrosinaseDerivatives 1-6IC50: 73.65 - 101.13 µMHyperpigmentation nih.gov
Aldose Reductase2′-Hydroxy-4′,5′-dimethoxyacetophenone-Diabetic Complications researchgate.net
Collagenase2′-Hydroxy-4′,5′-dimethoxyacetophenone-Tissue Degradation Disorders researchgate.net

Aldose Reductase Inhibition Studies

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications. openmedicinalchemistryjournal.commdpi.comnih.govaustinpublishinggroup.com Inhibition of this enzyme is a key therapeutic strategy to prevent or ameliorate long-term complications of diabetes mellitus, such as neuropathy, nephropathy, retinopathy, and cataracts. openmedicinalchemistryjournal.commdpi.com The enzyme catalyzes the NADPH-dependent conversion of glucose to sorbitol. openmedicinalchemistryjournal.com Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. openmedicinalchemistryjournal.comaustinpublishinggroup.com

A study on 2'-Hydroxy-4',5'-dimethoxyacetophenone demonstrated its potent inhibitory effect on aldose reductase. nih.govresearchgate.net This suggests that acetophenone derivatives with specific substitutions on the aromatic ring can effectively interact with the active site of the enzyme. nih.govresearchgate.net The development of aldose reductase inhibitors (ARIs) has been a significant area of research, with various classes of compounds being investigated. mdpi.com While many synthetic compounds have been evaluated, their clinical success has been limited by factors such as poor pharmacokinetic properties and adverse side effects. austinpublishinggroup.com

The inhibitory activity of acetophenone derivatives against aldose reductase highlights their potential as lead compounds for the development of new therapeutic agents for diabetic complications. Further structure-activity relationship studies are necessary to optimize their potency and selectivity.

Table 1: Aldose Reductase Inhibitory Activity of an Acetophenone Derivative

CompoundFindingReference
2'-Hydroxy-4',5'-dimethoxyacetophenonePotent inhibition of aldose reductase enzyme. nih.govresearchgate.net

Modulation of Collagenase and Alpha-Amylase Activity

Collagenase Inhibition:

Collagenase is an enzyme that breaks down collagen, a key component of the extracellular matrix. Dysregulation of collagenase activity is implicated in various pathological conditions, including skin aging and cancer metastasis. Research has shown that certain acetophenone derivatives possess inhibitory activity against collagenase. For instance, 2'-Hydroxy-4',5'-dimethoxyacetophenone has been reported to exhibit potent inhibition of collagenase. nih.govresearchgate.net This inhibitory action suggests the potential of such compounds in dermatological and oncological applications.

Alpha-Amylase Inhibition:

Alpha-amylase is a key enzyme in the digestive system that hydrolyzes complex carbohydrates into simpler sugars. nih.govmdpi.commdpi.com Inhibition of α-amylase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.govmdpi.com This makes α-amylase inhibitors a valuable therapeutic target for the management of type 2 diabetes. nih.govmdpi.com

Several studies have investigated the α-amylase inhibitory potential of acetophenone derivatives. A study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones demonstrated their inhibitory activity against α-amylase. nih.gov Another study on benzonate derivatives of acetophenone also reported significant α-glucosidase inhibitory activity, which is another key enzyme in carbohydrate digestion. nih.govnih.gov These findings indicate that the acetophenone scaffold can be modified to develop effective inhibitors of carbohydrate-metabolizing enzymes.

Table 2: Collagenase and Alpha-Amylase Inhibitory Activity of Acetophenone Derivatives

CompoundEnzymeFindingReference
2'-Hydroxy-4',5'-dimethoxyacetophenoneCollagenasePotent inhibition of collagenase enzyme. nih.govresearchgate.net
Fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenonesAlpha-AmylaseDemonstrated inhibitory activity against α-amylase. nih.gov
Benzonate derivatives of acetophenoneAlpha-GlucosidaseDisplayed significant inhibitory activity against α-glucosidase. nih.govnih.gov

Sirtuin-2 Selective Inhibition by Related Acetophenone Derivatives

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. biorxiv.orgnih.govscbt.com It is primarily located in the cytoplasm and is involved in the regulation of various cellular processes, including cell cycle, genomic stability, and metabolism. biorxiv.orgscbt.com SIRT2 has emerged as a potential therapeutic target for neurodegenerative diseases and cancer. biorxiv.orgmdpi.com

While specific studies on this compound are lacking, research on related acetophenone derivatives has shown their potential as SIRT2 inhibitors. The development of selective SIRT2 inhibitors is an active area of research, with various chemical scaffolds being explored. nih.govresearchgate.net For example, a fragment-based approach has led to the discovery of potent and selective SIRT2 inhibitors. nih.gov These inhibitors have been shown to increase the acetylation of α-tubulin, a known SIRT2 substrate, in a concentration- and time-dependent manner. nih.gov The discovery of novel and selective SIRT2 inhibitors from the acetophenone class could provide valuable tools for studying the biological functions of SIRT2 and for the development of new therapeutic agents. mdpi.comresearchgate.net

Antioxidant Capacity and Free Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. jcsp.org.pkresearchgate.netmdpi.com Antioxidants can mitigate oxidative damage by scavenging free radicals. researchgate.netnih.gov

Acetophenone derivatives have been investigated for their antioxidant and free radical scavenging activities. nih.govnih.gov A study on acetophenone benzoylhydrazones demonstrated their potential as antioxidant agents. nih.gov The antioxidant properties were evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. jcsp.org.pknih.gov The results indicated that the substitution pattern on the acetophenone ring significantly influences the antioxidant activity. nih.gov

For example, 2'-Hydroxy-4',5'-dimethoxyacetophenone showed strong inhibitory activity in a DPPH free radical scavenging assay, with an IC50 of 157 µg/mL, which was comparable to the standard antioxidant BHT. nih.gov Another study on azomethine derivatives of acetophenone also reported free radical scavenging activity in the DPPH assay. jcsp.org.pk These findings suggest that acetophenone derivatives, potentially including this compound, could possess beneficial antioxidant properties.

Table 3: Antioxidant Activity of an Acetophenone Derivative

CompoundAssayIC50 Value (µg/mL)Reference
2'-Hydroxy-4',5'-dimethoxyacetophenoneDPPH157 nih.gov

Other Investigated Biological Activities, Including Acaricidal Potentials

Beyond the activities discussed above, acetophenone derivatives have been explored for a range of other biological effects. One such area is their potential as acaricidal agents. Acaricides are pesticides that kill mites and ticks. A study on a 2-methoxy-clovan-9-ol rich fraction from Eugenia copacabanensis extract, which contains a sesquiterpene, demonstrated acaricidal activity against Rhipicephalus microplus. nih.gov While not a direct acetophenone derivative, this highlights the potential for methoxy-substituted aromatic compounds in pest control.

Furthermore, various extracts containing acetophenone-related compounds have shown a broad spectrum of biological activities, including antimicrobial and antischistosomal effects. nih.gov The diverse biological activities reported for acetophenone derivatives underscore the versatility of this chemical scaffold and suggest that this compound could exhibit a range of pharmacological effects worthy of further investigation. nih.govnih.gov

Advanced Characterization Techniques for 5 Ethyl 2 Methoxyacetophenone and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a pivotal tool in the structural determination of organic molecules like 5-Ethyl-2-methoxyacetophenone. By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons will appear in the downfield region (typically δ 6.8-7.8 ppm), with their splitting patterns revealing their substitution positions on the benzene (B151609) ring. The methoxy (B1213986) group (–OCH₃) will present as a sharp singlet around δ 3.9 ppm. The ethyl group will show a quartet for the methylene (–CH₂) protons and a triplet for the methyl (–CH₃) protons, a characteristic pattern for an ethyl substituent. The acetyl methyl protons (–COCH₃) will appear as a singlet further downfield than a typical alkyl methyl group, around δ 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield (around δ 198-200 ppm). Aromatic carbons resonate in the δ 110-160 ppm range. The carbons of the methoxy, ethyl, and acetyl methyl groups will appear in the upfield region.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule. COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon-hydrogen pairs, and HMBC reveals longer-range (2-3 bond) carbon-hydrogen correlations, which is crucial for establishing the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (Predicted δ, ppm) Multiplicity ¹³C NMR (Predicted δ, ppm)
Acetyl -CH₃ ~2.60 Singlet ~26.5
Ethyl -CH₂- ~2.65 Quartet ~29.0
Ethyl -CH₃ ~1.22 Triplet ~15.5
Methoxy -OCH₃ ~3.90 Singlet ~55.5
Aromatic C-H (various) ~6.8 - 7.6 Multiplets ~111 - 135
Aromatic C-O N/A N/A ~158.0
Aromatic C-C=O N/A N/A ~130.0
Aromatic C-Ethyl N/A N/A ~144.0

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) group of the ketone, typically appearing in the range of 1680-1695 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching of the methoxy group will be visible around 1250 cm⁻¹. Aliphatic C-H stretching from the ethyl and acetyl groups will appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2980 Medium
Ketone C=O Stretch 1680 - 1695 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound typically exhibit two main absorption bands. The first corresponds to the π → π* transition of the conjugated system (aromatic ring and carbonyl group), which appears at a shorter wavelength (around 250 nm) with high intensity. The second is the n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, which occurs at a longer wavelength (around 310-320 nm) with lower intensity. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic ring.

Mass Spectrometry (MS, HRMS, ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

MS and HRMS: Standard MS provides the nominal molecular weight. For this compound (C₁₁H₁₄O₂), the molecular ion peak [M]⁺ would be expected at m/z 178. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental formula.

Fragmentation Analysis: The fragmentation pattern is key to structural elucidation. A common fragmentation for acetophenones is the alpha-cleavage, leading to the loss of the methyl group (•CH₃) to form a stable acylium ion [M-15]⁺ at m/z 163. Another characteristic fragmentation is the loss of the acetyl group (•COCH₃) to give a fragment at m/z 135.

ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique often used for analyzing polar molecules and is particularly useful in liquid chromatography-mass spectrometry (LC-MS). It typically generates protonated molecules [M+H]⁺, which for this compound would be at m/z 179.

MALDI-TOF: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique that is well-suited for a wide range of organic compounds, including those that are less polar. It generates ions with minimal fragmentation, making it excellent for determining the molecular weight of the parent compound.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula
178 Molecular Ion [M]⁺ [C₁₁H₁₄O₂]⁺
163 [M - CH₃]⁺ [C₁₀H₁₁O₂]⁺
149 [M - C₂H₅]⁺ [C₉H₉O₂]⁺

Chromatographic Techniques for Separation and Purity Determination

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For this compound, gas chromatography is a particularly suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. This allows for the effective separation of this compound from reaction byproducts, starting materials, and importantly, from its isomers (e.g., 4-Ethyl-2-methoxyacetophenone or 3-Ethyl-2-methoxyacetophenone).

Once separated by the GC, the molecules enter the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each eluting compound, allowing for positive identification based on its unique fragmentation pattern. This makes GC-MS an ideal technique for both qualitative analysis (confirming the identity of the compound) and quantitative analysis (determining its concentration in a sample).

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
4-Ethyl-2-methoxyacetophenone
3-Ethyl-2-methoxyacetophenone
p-hydroxyacetophenone
2'-methoxyacetophenone

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC is crucial for determining purity and for the quantitative analysis of reaction products.

A typical HPLC method for the analysis of acetophenones involves a reversed-phase column, such as a Symmetry-C18 column, with a mobile phase consisting of a mixture of methanol and water. nih.gov The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The flow rate is generally maintained around 1.0 mL/min. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. For acetophenone (B1666503) derivatives, detection wavelengths are often set around 280 nm and 224 nm to ensure optimal sensitivity for various chromophores present in the molecules. nih.gov

The method's performance is validated to ensure its accuracy and reliability. Key validation parameters include linearity, recovery, and precision. Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against concentration. A high correlation coefficient (r > 0.999) indicates a good linear relationship. nih.gov Recovery studies are performed by spiking a sample matrix with a known amount of the analyte and measuring the recovered amount. Average recoveries between 98.0% and 104.0% with low relative standard deviations (RSD) are indicative of an accurate method. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Acetophenone Derivatives

Parameter Value
Column Symmetry-C18 (4.6 mm x 250 mm, 5 µm) nih.gov
Mobile Phase Methanol:Water (26:74, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30 °C nih.gov
Detection Wavelength 280 nm and 224 nm nih.gov

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and assist in the optimization of purification protocols. researchgate.net For the synthesis of derivatives of this compound, TLC is an invaluable tool for tracking the consumption of starting materials and the formation of products.

TLC is performed on a plate coated with a thin layer of an adsorbent material, typically silica gel, which serves as the stationary phase. medcraveonline.com A small amount of the reaction mixture is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). medcraveonline.com The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases. medcraveonline.com

The choice of the mobile phase is critical for achieving good separation. A common mobile phase for acetophenone derivatives and other organic compounds is a mixture of hexane and ethyl acetate. rsc.org The ratio of these solvents can be adjusted to optimize the separation. After development, the separated spots are visualized. While some compounds are colored and can be seen directly, many require a visualization aid, such as a UV lamp, or staining with a chemical reagent like anisaldehyde or sulfuric acid. medcraveonline.com

The position of each spot is characterized by its retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net By comparing the Rƒ values of the spots in the reaction mixture to those of the starting materials and expected products, the progress of the reaction can be qualitatively assessed. Furthermore, quantitative analysis of TLC plates can be achieved through densitometry or by using image analysis software to measure the intensity of the spots. rsc.orgnih.gov

Table 2: Example TLC System for Monitoring a Reaction Involving an Acetophenone Derivative

Parameter Description
Stationary Phase Silica gel 60 F254 on aluminum plates
Mobile Phase Hexane:Ethyl Acetate (3:1, v/v) rsc.org
Visualization UV light (254 nm) or staining with anisaldehyde solution

| Application | Monitoring the conversion of a starting material to a product |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For novel derivatives of this compound that can be crystallized, single-crystal XRD provides unambiguous proof of their chemical structure, conformation, and intermolecular interactions in the solid state.

The technique involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. The angles and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

The data obtained from an XRD experiment includes the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), the crystal system, and the space group (which describes the symmetry of the crystal). For example, a derivative might crystallize in the monoclinic system with a specific space group. nih.gov The refinement of the crystal structure leads to precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's stereochemistry and conformational preferences. Furthermore, XRD analysis reveals how molecules are packed in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the physical properties of the solid. nih.gov

Table 3: Representative Single-Crystal XRD Data for a Hypothetical Derivative of this compound

Parameter Value
Chemical Formula C₁₅H₁₈N₂O₅ nih.gov
Molecular Weight 306.31 g/mol nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c
Unit Cell Dimensions a = 9.6982 Å, b = 7.4802 Å, c = 10.8293 Å nih.gov
α = 90°, β = 111.252°, γ = 90° nih.gov
Volume 732.2 ų nih.gov
Z (Molecules per unit cell) 2 nih.gov
Radiation Mo Kα (λ = 0.71073 Å)

| Temperature | 295 K nih.gov |

Theoretical and Computational Investigations of 5 Ethyl 2 Methoxyacetophenone

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying many-body systems like atoms and molecules. arxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly effective for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. mdpi.com

For 5-Ethyl-2-methoxyacetophenone, geometry optimization would be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). nih.govresearchgate.net This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the global energy minimum on the potential energy surface. mdpi.comcnr.it The resulting optimized structure provides key information on the molecule's spatial configuration, including the orientation of the ethyl and methoxy (B1213986) groups relative to the acetophenone (B1666503) core.

Once the geometry is optimized, the same DFT level of theory can be used to calculate various electronic properties. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals, which are crucial for understanding the molecule's behavior. nih.gov

Table 1: Illustrative Geometrical Parameters for this compound Optimized by DFT (Note: This table is illustrative of typical outputs from a DFT calculation.)

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.23 Å
Bond Length C-C (ring-acetyl) ~1.49 Å
Bond Length C-O (methoxy) ~1.36 Å
Bond Angle C-C-O (acetyl) ~120.5°
Bond Angle C-C-C (ring) ~119-121°

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. science.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing acetyl group. This distribution indicates that the aromatic ring is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table contains representative values based on similar aromatic ketones.)

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.60

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies determined using DFT. scielo.org.za By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching and bending of particular bonds (e.g., C=O stretch, C-H stretch, C-O stretch) in this compound. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netuncw.edu These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which can be compared with experimental spectra to aid in signal assignment. researchgate.netsemanticscholar.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. mdpi.com This analysis can identify the wavelengths of maximum absorption (λmax) and relate them to specific electronic excitations, such as π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group. researchgate.netmdpi.com

Table 3: Illustrative Computationally Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
IR Carbonyl (C=O) Stretch ~1680 cm⁻¹
¹H NMR Methoxy (-OCH₃) Protons ~3.9 ppm
¹H NMR Acetyl (-COCH₃) Protons ~2.6 ppm
¹³C NMR Carbonyl (C=O) Carbon ~198 ppm
UV-Vis λmax (π→π*) ~255 nm

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for evaluating how a compound might interact with a biological target. chemrevlett.comchemrevlett.com

For this compound, a molecular docking study would involve selecting a relevant protein target. The compound's 3D structure, obtained from geometry optimization, would be placed into the binding site of the receptor. Docking algorithms would then explore various binding poses, scoring them based on factors like binding energy and intermolecular interactions. nih.gov

The results would reveal the most likely binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and amino acid residues in the receptor's active site. nih.gov For instance, the carbonyl oxygen of this compound could act as a hydrogen bond acceptor, while the aromatic ring could engage in hydrophobic or π-stacking interactions. researchgate.net The docking score provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing. nih.gov

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govresearchgate.net A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgfiveable.melibretexts.org

For this compound, a key conformational feature is the rotation around the single bond connecting the acetyl group to the benzene ring. A PES map can be generated by systematically rotating this dihedral angle and calculating the molecule's energy at each step. nih.gov This process reveals the energy barriers between different conformations and identifies the most stable, low-energy conformers. libretexts.orgresearchgate.net The global minimum on the PES corresponds to the most stable conformation, while local minima represent other stable rotamers. libretexts.org Saddle points on the surface represent transition states between these conformers. fiveable.me Such analysis helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature.

Analysis of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are weaker intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern how molecules interact with each other. scispace.com These interactions are crucial in determining the supramolecular assembly of molecules in the solid state, influencing properties like crystal packing and melting point.

Computational Fluid Dynamics (CFD) Applications in Reaction Mechanism Elucidation

Computational Fluid Dynamics (CFD) is a powerful simulation tool used in chemical engineering to analyze and predict fluid flow, heat transfer, and mass transfer phenomena. mdpi.com In the context of chemical synthesis, CFD can be coupled with reaction kinetics to provide detailed insights into the performance of chemical reactors and to help elucidate reaction mechanisms. nih.govnih.gov While specific CFD studies focused solely on this compound are not extensively documented in publicly available literature, the application of CFD principles can be theoretically extended to understand its reaction pathways in various synthesis scenarios.

CFD models solve fundamental equations of fluid dynamics, such as the Navier-Stokes equations, to simulate the behavior of fluids. longdom.org When applied to a chemical reactor, a CFD simulation can provide a detailed, three-dimensional visualization of the concentration and temperature profiles, as well as the velocity field of the reacting species. nih.gov This level of detail is crucial for understanding how macroscopic transport phenomena influence microscopic chemical transformations.

For the elucidation of reaction mechanisms involving this compound, CFD can be instrumental in several ways:

Mixing Analysis: In reactions where this compound is a reactant, inefficient mixing can lead to localized areas of high or low reactant concentration, which can, in turn, affect product distribution and the formation of byproducts. mdpi.com CFD simulations can model the mixing process within a reactor, helping to identify potential dead zones or areas of poor mixing that could impact the reaction outcome. nih.gov

Heat Transfer Management: Many chemical reactions are highly sensitive to temperature. CFD simulations can accurately predict the temperature distribution within a reactor, accounting for heat generated or consumed by the reaction (reaction enthalpy) and heat transfer with the reactor walls or cooling/heating jackets. This is critical for preventing thermal runaways and for optimizing reaction conditions to favor a specific mechanistic pathway.

Mass Transfer Limitations: In heterogeneous reaction systems, such as those involving a solid catalyst or immiscible liquid phases, the rate of reaction can be limited by the transport of reactants to the catalyst surface or across phase boundaries. CFD can model these mass transfer limitations, helping to distinguish between transport-controlled and kinetically-controlled reaction regimes.

The integration of a proposed kinetic model for a reaction involving this compound into a CFD simulation allows for the prediction of the spatial distribution of all chemical species throughout the reactor. By comparing these simulation results with experimental data, researchers can validate or refine the proposed reaction mechanism.

For instance, if a proposed mechanism involves a series of consecutive or parallel reactions, the predicted product distribution from the CFD simulation can be compared with experimentally measured product ratios under different flow conditions. Discrepancies between the simulation and experiment would suggest that the initial kinetic model, and by extension the proposed reaction mechanism, may be incomplete or incorrect.

Below is an illustrative table showcasing the type of data that could be generated from a CFD study aimed at elucidating a hypothetical reaction mechanism for the synthesis of a derivative from this compound.

Parameter Simulated Value (CFD) Experimental Value
Reactor Outlet Temperature (°C) 85.2 84.9
Pressure Drop (bar) 0.15 0.17
Conversion of this compound (%) 92.5 91.8
Selectivity for Desired Product (%) 88.3 87.5
Concentration of Intermediate A at Outlet (mol/L) 0.012 0.015
Concentration of Byproduct B at Outlet (mol/L) 0.045 0.051

The close agreement between the simulated and experimental values in such a study would lend strong support to the validity of the proposed reaction mechanism and the underlying kinetic model. Conversely, significant deviations would indicate the need to reconsider the mechanistic steps, the rate constants used, or the influence of transport phenomena that may not have been adequately captured in the initial model.

In essence, while direct experimental observation of reaction intermediates and transition states remains a cornerstone of mechanistic studies, CFD provides a complementary, macroscopic view of the reaction environment. This allows for the deconvolution of complex interactions between fluid dynamics, heat and mass transfer, and chemical kinetics, ultimately leading to a more comprehensive understanding of the reaction mechanism.

Applications in Organic Synthesis and Other Chemical Fields

5-Ethyl-2-methoxyacetophenone as a Strategic Building Block in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that serve as the starting point for the construction of more complex molecular architectures. lifechemicals.com Ketones, in particular, are highly valued as strategic building blocks due to the wide variety of transformations they can undergo. rsc.org this compound fits this role adeptly. Its functional groups—the ketone, the ether (methoxy group), and the aromatic ring—are all sites for potential chemical reactions.

The acetyl group (-COCH₃) is a key feature, allowing for reactions at the carbonyl carbon and the adjacent α-carbon. It can participate in:

Aldol (B89426) condensations: Reacting with aldehydes or other ketones to form β-hydroxy ketones, which can be dehydrated to create α,β-unsaturated ketones. taylorandfrancis.com

Nucleophilic additions: The carbonyl carbon is susceptible to attack by various nucleophiles.

Enolate formation: The α-protons are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile for alkylation and other carbon-carbon bond-forming reactions.

The methoxy (B1213986) group (-OCH₃) and the ethyl group (-CH₂CH₃) on the aromatic ring influence the ring's reactivity, directing electrophilic aromatic substitution reactions primarily to the positions ortho and para to them. This directive effect is crucial for building substituted aromatic systems. Substituted acetophenones, such as amino dimethoxyacetophenones, are recognized as valuable starting blocks for the Diversity-Oriented Synthesis (DOS) of natural product analogs, a strategy used to create libraries of structurally diverse molecules for drug discovery. nih.govnih.gov

Intermediate in the Production of Pharmaceutical Precursors and Agrochemicals

A significant application of specialized organic building blocks is their use as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. mallakchemicals.com The structural motifs present in this compound are found in various biologically active molecules. While specific, publicly documented pathways starting from this exact compound are not widespread, the utility of closely related structures points to its potential.

For instance, substituted acetophenones are precursors to a wide range of heterocyclic compounds which form the core of many drugs. nih.gov The pyrazoline ring system, which can be synthesized from acetophenone (B1666503) derivatives, is a key feature in molecules with potential anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netthepharmajournal.com The synthesis of these heterocycles often begins with a condensation reaction involving the acetophenone's acetyl group.

In the agrochemical sector, complex organic molecules are required for herbicides, insecticides, and fungicides. While direct links to major agrochemicals like phenoxyacetic herbicides are not established, the synthesis of novel active ingredients often relies on versatile intermediates like substituted acetophenones to build the required molecular framework. researchgate.net

Role in the Synthesis of Chalcone (B49325) and Pyrazole (B372694) Derivatives

One of the most well-documented applications for acetophenones is in the synthesis of chalcones and their subsequent conversion to pyrazole derivatives.

Chalcone Synthesis: Chalcones are α,β-unsaturated ketones that serve as crucial precursors for many biologically active heterocyclic compounds. researchgate.net They are typically synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. taylorandfrancis.comnih.govwisdomlib.org

In this reaction, this compound would react with a substituted aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The base deprotonates the α-carbon of the acetophenone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily dehydrates to yield the stable, conjugated chalcone. scispace.com

General Reaction Scheme for Chalcone Synthesis:

Chalcone Synthesis via Claisen-Schmidt CondensationFigure 1: General scheme for the Claisen-Schmidt condensation between this compound and a substituted benzaldehyde.

Pyrazole Synthesis: Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. elifesciences.orgnih.gov They are known for a wide spectrum of pharmacological activities. scispace.com A common and effective method for synthesizing pyrazolines is the cyclocondensation reaction of a chalcone with a hydrazine (B178648) derivative (such as hydrazine hydrate (B1144303) or phenylhydrazine). thepharmajournal.comacs.orgnih.gov

The α,β-unsaturated ketone system of the chalcone intermediate is susceptible to a Michael-type addition by the hydrazine, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline or pyrazole ring. scispace.com

General Reaction Scheme for Pyrazole Synthesis:

Pyrazole Synthesis from ChalconeFigure 2: General scheme for the synthesis of a pyrazole derivative from a chalcone and hydrazine.

The substituents on both the initial acetophenone and the aromatic aldehyde can be varied to produce a large library of chalcone and pyrazole derivatives for biological screening.

Table 1: Potential Chalcone and Pyrazole Derivatives from this compound
Starting Aldehyde (Ar-CHO)Resulting Chalcone IntermediateResulting Pyrazole Derivative (with Hydrazine)
Benzaldehyde1-(5-ethyl-2-methoxyphenyl)-3-phenylprop-2-en-1-one5-(5-ethyl-2-methoxyphenyl)-3-phenyl-1H-pyrazole
4-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(5-ethyl-2-methoxyphenyl)prop-2-en-1-one3-(4-chlorophenyl)-5-(5-ethyl-2-methoxyphenyl)-1H-pyrazole
4-Methoxybenzaldehyde1-(5-ethyl-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one5-(5-ethyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole
2-Hydroxybenzaldehyde1-(5-ethyl-2-methoxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one5-(5-ethyl-2-methoxyphenyl)-3-(2-hydroxyphenyl)-1H-pyrazole

Applications as a Modifier in Polymer Chemistry

The use of small molecules as additives or modifiers in polymers is a common strategy to alter the physical or chemical properties of the bulk material. These modifiers can act as plasticizers, stabilizers, or cross-linking agents, or they can be incorporated as monomers to create functional polymers. While acetophenone itself can be used in the synthesis of some resins, specific applications for this compound as a modifier in polymer chemistry are not well-documented in publicly available scientific literature. Its potential in this field would likely be speculative, perhaps as a monomer in condensation polymers or as a photoinitiator if its photochemical properties were suitable, but this remains an area for future research.

Contributions to the Flavor and Fragrance Industry

Acetophenone and its derivatives are known for their use in the flavor and fragrance industry. Acetophenone itself has a sweet, floral, almond-like scent and is used in fine fragrances to impart powdery and floral notes, particularly in mimosa and hawthorn accords. It is also used in flavor applications for cherry, almond, and floral notes.

Other substituted acetophenones also contribute unique sensory profiles. For example, 2'-Methoxyacetophenone is described as having a spicy, mint-like aroma. Given these precedents, it is highly probable that this compound possesses distinct organoleptic properties that could be of value to the flavor and fragrance industry. The combination of the methoxy group (often associated with sweet or spicy notes) and the ethyl group could result in a complex aroma profile, potentially with sweet, spicy, and fruity characteristics. However, like its application in polymer chemistry, its specific use as a commercial fragrance or flavor ingredient is not extensively documented in public databases.

Despite a comprehensive search for scientific literature, no specific studies on the environmental fate and behavior of the chemical compound this compound were found. Consequently, detailed information regarding its degradation pathways, environmental transport, persistence, and predictive environmental risk assessment is not available in the public domain.

The provided outline requests an in-depth analysis of the following aspects for this compound:

Environmental Fate and Behavior Studies of Acetophenone Derivatives

Predictive Modeling for Environmental Risk Assessment

Without dedicated research on 5-Ethyl-2-methoxyacetophenone, it is not possible to provide scientifically accurate and thorough content for these specific sections and subsections. The generation of data tables and detailed research findings is also not feasible due to the absence of primary or secondary research on this particular compound's interaction with the environment.

Therefore, this article cannot be generated as per the user's instructions, which strictly require focusing solely on this compound and adhering to the provided outline. Any attempt to extrapolate from data on other acetophenone (B1666503) derivatives would violate the instruction to not introduce information outside the explicit scope.

Conclusion and Future Research Perspectives

Summary of Current Research Contributions and Innovations

Currently, the direct research contributions and innovations specifically attributed to 5-Ethyl-2-methoxyacetophenone are limited. It is cataloged as a biochemical available for proteomics research, suggesting a potential, yet underexplored, utility in this field. scbt.com Beyond this general classification, dedicated studies on its synthesis, biological activity, or material science applications are not readily found in prominent research databases. The innovations, therefore, lie not in what has been accomplished, but in the potential that remains to be unlocked.

Identification of Key Research Gaps and Emerging Challenges

The most significant research gap concerning this compound is the near-complete absence of foundational research. Key challenges for future investigation include:

Lack of Characterized Biological Activity: There is no significant data on the pharmacological or biological effects of this compound. Its potential as a therapeutic agent, pesticide, or other bioactive molecule is entirely unknown.

Absence of Optimized Synthetic Routes: While general methods for the synthesis of acetophenone (B1666503) derivatives exist, specific, high-yield, and sustainable methods for this compound have not been a focus of published research.

No Computational or Mechanistic Studies: The electronic properties, reactivity, and potential interactions of this molecule have not been explored through computational modeling, hindering rational drug design or material science applications.

Limited Spectroscopic and Physicochemical Data: Beyond basic identifiers, a comprehensive database of its spectroscopic and physicochemical properties is not available, which is essential for any future research and development.

Proposed Future Research Avenues for this compound

Given the current landscape, the future of research into this compound is ripe with possibilities. The following avenues represent logical and potentially fruitful areas of investigation.

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research should focus on developing efficient and environmentally friendly methods for producing this compound. This could involve the application of modern catalytic systems, such as bimetallic nanoparticles, which have shown high activity and selectivity in related reactions. rsc.org Exploring one-pot syntheses or flow chemistry approaches could also lead to more sustainable and scalable production methods. Investigating greener solvents and reagents, in line with the principles of green chemistry, would be a crucial aspect of this research.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

A broad-based screening of this compound for various biological activities is a critical next step. The acetophenone scaffold is present in numerous natural and synthetic compounds with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. nih.gov Therefore, it is plausible that this compound could exhibit interesting biological properties. Initial in vitro assays against a panel of cancer cell lines, bacteria, and fungi would be a logical starting point. Subsequent research could delve into its mechanism of action and potential as a lead compound for drug discovery.

Advanced Computational Modeling for Rational Drug Design and Material Science

Computational chemistry can provide valuable insights into the properties and potential applications of this compound, even before extensive laboratory work is undertaken. Density functional theory (DFT) calculations could be employed to understand its electronic structure, reactivity, and spectroscopic properties. Molecular docking studies could predict its binding affinity to various biological targets, guiding the exploration of its therapeutic potential. Furthermore, its properties as a potential building block for novel organic materials could also be investigated through computational modeling.

Integration of Green Chemistry Principles in Synthesis and Application

A forward-thinking research program for this compound should have the principles of green chemistry at its core. This includes not only the development of sustainable synthetic methods as mentioned earlier but also considering the entire life cycle of the compound. Research could focus on using renewable feedstocks for its synthesis and ensuring that any potential applications are environmentally benign. The use of biology-based green chemistry methods, such as enzymatic catalysis, could also be explored for its synthesis and modification. nih.gov

Q & A

Q. How can researchers validate the structural identity of 5-Ethyl-2-methoxyacetophenone after synthesis?

  • Methodological Answer : Structural validation requires multi-technique spectroscopic analysis.
  • NMR : Compare 1^1H and 13^13C NMR data to literature values. For example, the methoxy group (-OCH3_3) should appear as a singlet near δ 3.8–4.0 ppm in 1^1H NMR, while the ethyl group (-CH2_2CH3_3) shows splitting patterns consistent with its position .
  • IR : Confirm the presence of carbonyl (C=O) stretching vibrations (~1680–1720 cm1^{-1}) and aromatic C-H bending (~700–900 cm1^{-1}) .
  • Mass Spectrometry : The molecular ion peak (M+^+) should align with the molecular formula C10_{10}H12_{12}O2_2 (MW 164.20 g/mol) .
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What synthetic routes are most efficient for producing this compound?

  • Methodological Answer : Two primary methods are reported:
  • Friedel-Crafts Acylation : React 3-ethylphenol with methoxyacetyl chloride in the presence of AlCl3_3. Monitor reaction progress via TLC (Rf_f ≈ 0.5 in hexane:ethyl acetate 4:1) .
  • Demethylation Followed by Alkylation : Start with 5-Ethyl-2-hydroxyacetophenone and methylate using dimethyl sulfate in alkaline conditions. Optimize yield (~75–85%) by controlling temperature (60–80°C) and reaction time (4–6 hours) .
    Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) is critical for removing unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variations.
  • Case Study : If NMR shows unexpected splitting, perform 2D NMR (COSY, HSQC) to distinguish between diastereomers or rotational isomers. For example, ethyl group rotamers may cause splitting discrepancies .
  • X-ray Crystallography : Use single-crystal X-ray diffraction to confirm spatial arrangement. Copper(II) complexes of similar acetophenones (e.g., 5-chloro-2-hydroxyacetophenone) have been structurally resolved this way .
  • Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra to identify anomalies .

Q. What strategies optimize reaction conditions for scale-up synthesis while minimizing side products?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase esterification side products. Test alternatives like toluene or acetonitrile for better selectivity .
  • Catalyst Screening : Replace AlCl3_3 with milder Lewis acids (e.g., FeCl3_3) to reduce polyacylation byproducts. Monitor via GC-MS .
  • In Situ Monitoring : Use real-time FTIR to detect intermediates (e.g., ketone enolates) and adjust reagent stoichiometry dynamically .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • GHS Classification : While not classified as hazardous, use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2A) .
  • Storage : Store in airtight containers at 2–8°C to prevent oxidation. Avoid incompatible materials like strong bases or oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area to avoid inhalation .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data?

  • Methodological Answer :
  • Standardization : Use certified reference materials (CRMs) from suppliers like Sigma-Aldrich (CAS 1071929-08-2) to calibrate instruments .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to NMR datasets to identify outlier batches caused by residual solvents or moisture .
  • Reproducibility Checks : Publish raw spectral data in open-access repositories (e.g., PubChem) to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.